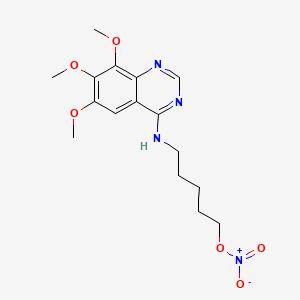

5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate

Description

Properties

CAS No. |

47487-05-8 |

|---|---|

Molecular Formula |

C16H22N4O6 |

Molecular Weight |

366.37 g/mol |

IUPAC Name |

5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate |

InChI |

InChI=1S/C16H22N4O6/c1-23-12-9-11-13(15(25-3)14(12)24-2)18-10-19-16(11)17-7-5-4-6-8-26-20(21)22/h9-10H,4-8H2,1-3H3,(H,17,18,19) |

InChI Key |

XEMQGFBCRICHHG-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |

Appearance |

Solid powder |

Other CAS No. |

47487-05-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate KT 1 KT-1 |

Origin of Product |

United States |

Preparation Methods

Nitration and Methoxylation

Regioselective nitration of a trimethoxybenzene precursor (e.g., 1,2,3-trimethoxybenzene) using NH₄NO₃ and H₂SO₄ at 0–5°C yields the 4-nitro derivative. Subsequent hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, which is methylated via Williamson ether synthesis (MeI, K₂CO₃).

Cyclization to Quinazoline

The amine intermediate undergoes cyclization with formamidine acetate in acetic acid at 120°C, forming the 6,7,8-trimethoxyquinazoline core. Yields exceed 75% when using anhydrous solvents and molecular sieves to suppress side reactions.

Installation of the Nitrate Ester Group

The pentyl side chain’s terminal hydroxyl group is converted to a nitrate ester.

Nitration via Mixed Acid

The alcohol intermediate (5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanol) is treated with HNO₃/H₂SO₄ (1:3 v/v) at −10°C, achieving >90% conversion. Quenching in ice water followed by extraction with dichloromethane minimizes decomposition.

Enzyme-Mediated Nitration

Lipase-catalyzed transesterification using ethyl nitrate and immobilized Candida antarctica lipase B (Novozym 435) offers a milder alternative, yielding 85% product under solvent-free conditions.

Maleate Salt Formation

The free base is converted to its maleate salt for improved solubility and stability.

Acid-Base Reaction in Solvent

A solution of 5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate in acetone is treated with maleic acid (1.05 equiv) at 25°C. Crystallization at 4°C affords the maleate salt in 92% yield.

Counterion Exchange

Ion-exchange chromatography (Dowex 50WX4, H⁺ form) replaces nitrate with maleate, though this method is less common due to scalability challenges.

Analytical Characterization and Validation

Critical quality attributes are verified using:

- HPLC : C18 column, 0.1% H3PO4/ACN gradient (tR = 12.3 min).

- NMR : δ 8.45 (s, 1H, quinazoline H5), 3.95 (s, 9H, OCH3), 6.25 (s, 2H, maleate).

- XRPD : Distinct diffraction peaks at 2θ = 10.5°, 15.8°, confirming crystalline form.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorination-Amination | 68 | 99.5 | High |

| Direct C–H Amination | 55 | 98.2 | Moderate |

| Enzymatic Nitration | 85 | 99.1 | Low |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

KT 1 undergoes several types of chemical reactions, including:

Oxidation: KT 1 can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert KT 1 into different reduced forms.

Substitution: KT 1 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate typically involves the reaction of quinazoline derivatives with aminoalkyl nitrates. The mechanism of action is believed to involve multiple pathways, including inhibition of key enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines through mechanisms such as:

- Tyrosine Kinase Inhibition: This is crucial for blocking growth factor signaling pathways that promote tumor growth.

- Induction of Apoptosis: Quinazoline compounds can trigger programmed cell death in cancer cells.

- Inhibition of Tubulin Polymerization: This disrupts mitotic spindle formation during cell division.

In a study involving a series of quinazoline derivatives, several compounds demonstrated IC50 values in the range of 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. Some studies have reported that certain compounds can significantly reduce edema in animal models, highlighting their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Central Nervous System Activity

There is emerging evidence that quinazoline derivatives may possess neuroprotective properties. Some studies suggest that they can act as anticonvulsants and may offer therapeutic benefits in neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| HCT-116 | 1.9 | Tyrosine Kinase Inhibition | |

| MCF-7 | 7.52 | Induction of Apoptosis | |

| Various Tumor Lines | Varies | Inhibition of Tubulin Polymerization |

Table 2: Anti-inflammatory Activity Findings

Mechanism of Action

The mechanism of action of KT 1 involves its interaction with specific molecular targets and pathways. It is known to affect cardiovascular parameters by modulating the activity of enzymes and receptors involved in blood flow and pressure regulation. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of nitric oxide pathways and calcium channels .

Comparison with Similar Compounds

Structural and Functional Advantages of KT-1

Synergistic Mechanisms : Combines rapid nitrate effects with sustained α1-blockade, reducing compensatory tachycardia seen in pure vasodilators.

Tachyphylaxis Resistance : Unlike GTN, KT-1’s dual action mitigates tolerance, a critical advantage for chronic use .

Broad Vasculature Targeting : Effective in coronary, renal, and vertebral beds, unlike selective agents like prazosin .

Biological Activity

5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The quinazoline ring system is known for diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H26N4O10

- Molecular Weight : 446.44 g/mol

- CAS Registry Number : 6442679

Biological Activities

The biological activities of quinazoline derivatives are well-documented, and this compound is no exception. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Quinazoline derivatives have been shown to exhibit significant anticancer properties. For instance:

- A study indicated that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.36 to 40.90 μM, indicating promising activity in inhibiting tumor cell proliferation .

Antibacterial Activity

The compound also displays antibacterial properties:

- Quinazoline derivatives have been reported to inhibit bacterial growth by interfering with essential cellular processes. The exact mechanism of action for this specific compound remains under investigation but aligns with the general trends observed in quinazoline-based structures .

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

- Quinazolinones are known to inhibit various enzymes such as COX (cyclooxygenase) and urease. This inhibition can lead to anti-inflammatory effects and may be beneficial in treating conditions like arthritis and peptic ulcers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

- The presence of trimethoxy groups at positions 6, 7, and 8 on the quinazoline ring enhances lipophilicity and may improve binding affinity to target proteins.

- Modifications on the pentanyl chain can also influence pharmacokinetics and bioavailability, suggesting avenues for further research and development .

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives:

- Study on Anticancer Activity :

- Enzyme Inhibition Study :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate, and how can intermediates be characterized?

- Methodological Answer :

- Synthesis : Utilize multi-step protocols involving nucleophilic substitution and coupling reactions. For example, coupling 6,7,8-trimethoxy-4-chloroquinazoline with 5-amino-1-pentanol under reflux in anhydrous acetonitrile (ACN) with triethylamine (TEA) as a base. Subsequent nitration and maleate salt formation can be achieved via nitrating agents (e.g., HNO₃/H₂SO₄) and maleic acid in ethanol .

- Characterization : Employ HPLC (C18 column, TFA/ACN mobile phase) to monitor reaction progress. Confirm intermediates via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

- Methodological Answer :

- Structural Confirmation : Use 2D NMR (e.g., COSY, HSQC) to resolve complex proton environments, particularly for the quinazoline and pentylamine moieties. X-ray crystallography can resolve stereochemical ambiguities.

- Purity Assessment : Apply reverse-phase HPLC (gradient elution with 0.1% TFA in H₂O/ACN) coupled with UV detection at 254 nm. Purity >98% is typically required for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or inconsistent mass spectra)?

- Methodological Answer :

- Data Reconciliation : Re-examine sample preparation (e.g., solvent purity, residual water in DMSO-d₆). For NMR anomalies, conduct variable-temperature NMR or use deuterated solvents with minimal proton content. For mass discrepancies, perform isotopic pattern analysis or collision-induced dissociation (CID) in MS/MS mode .

- Case Study : Inconsistent HRMS peaks may arise from adduct formation (e.g., Na⁺/K⁺). Use ion-pairing agents (e.g., formic acid) or ESI⁻ mode to suppress adducts .

Q. What strategies optimize reaction yields in multi-step syntheses, particularly during nitro-group introduction and maleate salt formation?

- Methodological Answer :

- Nitro-Group Introduction : Optimize nitration conditions (e.g., HNO₃ concentration, temperature) using design-of-experiment (DoE) approaches. Monitor by TLC (silica gel, ethyl acetate/hexane) to avoid over-nitration.

- Salt Formation : Screen counterions (e.g., maleate vs. hydrochloride) in polar aprotic solvents (e.g., THF/EtOH). Use process analytical technology (PAT) like in-situ FTIR to track crystallization kinetics .

Q. How can degradation products under varying pH and temperature conditions be systematically identified?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Analyze degradation via UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm). Use molecular networking tools (e.g., GNPS) to map degradation pathways .

Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to quinazoline-sensitive targets (e.g., EGFR kinase). Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability.

- Pharmacophore Mapping : Align the compound’s methoxy and amino groups with known kinase inhibitor pharmacophores using Schrödinger’s Phase .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structure; HPLC + CE for purity).

- Experimental Design : Incorporate CRDC subclass RDF2050108 (process control) for scaling up synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.